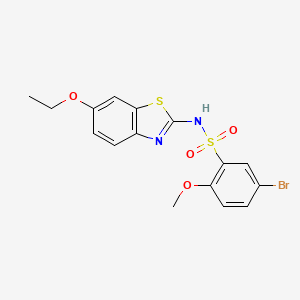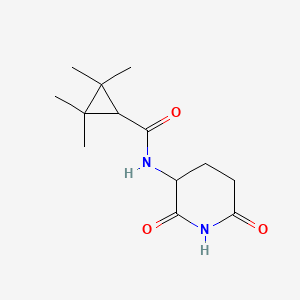
3-(Pyrrolidin-2-YL)benzonitrile hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Pyrrolidin-2-YL)benzonitrile hydrochloride is a chemical compound that features a pyrrolidine ring attached to a benzonitrile moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyrrolidin-2-YL)benzonitrile hydrochloride typically involves the construction of the pyrrolidine ring followed by its attachment to the benzonitrile group. One common method includes the cyclization of appropriate precursors to form the pyrrolidine ring, which is then functionalized to introduce the benzonitrile moiety .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and specific reaction conditions to facilitate the efficient formation of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Pyrrolidin-2-YL)benzonitrile hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion of the pyrrolidine ring to pyrrolidinone derivatives.
Reduction: Reduction of the nitrile group to corresponding amines.
Substitution: Nucleophilic substitution reactions at the benzonitrile moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions include pyrrolidinone derivatives, primary amines, and substituted benzonitriles .
Applications De Recherche Scientifique
3-(Pyrrolidin-2-YL)benzonitrile hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Explored for its potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-(Pyrrolidin-2-YL)benzonitrile hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring can engage in binding interactions with proteins, while the benzonitrile group may participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include:
Pyrrolidine derivatives: Such as pyrrolidine-2-one and pyrrolidine-2,5-diones.
Benzonitrile derivatives: Such as 4-(pyrrolidin-1-yl)benzonitrile.
Uniqueness
3-(Pyrrolidin-2-YL)benzonitrile hydrochloride is unique due to its specific combination of the pyrrolidine ring and benzonitrile moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry .
Propriétés
IUPAC Name |
3-pyrrolidin-2-ylbenzonitrile;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2.ClH/c12-8-9-3-1-4-10(7-9)11-5-2-6-13-11;/h1,3-4,7,11,13H,2,5-6H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWMMRPCTBXXTSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC=CC(=C2)C#N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide](/img/structure/B7580289.png)


![1-[(2-Chlorophenyl)methyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid](/img/structure/B7580301.png)
![3-chloro-N-[1-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)ethyl]pyridine-4-carboxamide](/img/structure/B7580324.png)



![3-chloro-N-[1-(5-fluoro-2-methoxyphenyl)ethyl]pyridine-4-carboxamide](/img/structure/B7580338.png)


